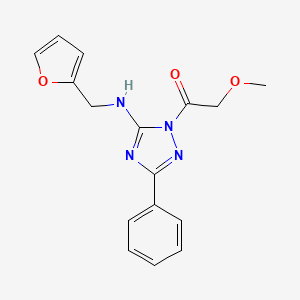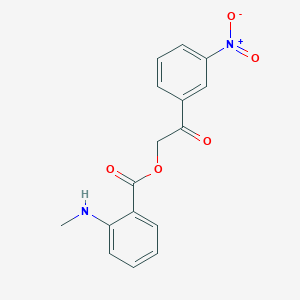
1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine, also known as CES, is a chemical compound that belongs to the family of piperazine derivatives. It is a white crystalline powder that is soluble in water and ethanol. CES has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine involves its binding to the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release and the regulation of neuronal excitability. 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine has been shown to have both agonist and antagonist effects on the 5-HT1A receptor, depending on the experimental conditions.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine has been found to have a range of biochemical and physiological effects in various experimental models. It has been shown to reduce anxiety-like behavior in rodents and to enhance social behavior in non-human primates. 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine has also been found to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine in lab experiments is its high selectivity for the 5-HT1A receptor, which allows for precise manipulation of serotonin signaling pathways. 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine is also relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of using 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine is its potential off-target effects on other serotonin receptors, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine. One area of interest is the development of novel 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine analogs with improved selectivity and potency for the 5-HT1A receptor. Another direction is the investigation of the role of 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine in the regulation of circadian rhythms and sleep-wake cycles. Additionally, 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine may have potential therapeutic applications for the treatment of psychiatric and neurological disorders, such as depression, anxiety, and Alzheimer's disease.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine involves the reaction of 4-chlorobenzyl chloride with ethylsulfonylpiperazine in the presence of a base such as potassium carbonate. The reaction yields 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine as the main product, which can be purified through recrystallization.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine has been used in various scientific research studies as a tool to investigate the role of serotonin receptors in the brain. It has been shown to selectively bind to serotonin receptor 1A (5-HT1A), which is involved in the regulation of mood, anxiety, and stress. 1-(4-chlorophenyl)-4-(ethylsulfonyl)piperazine has also been used to study the effects of serotonin on the cardiovascular system and the gastrointestinal tract.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-4-ethylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2S/c1-2-18(16,17)15-9-7-14(8-10-15)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNGQSYOEKZTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-(ethylsulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)
![5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5726560.png)
![methyl 4-{[(2-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5726562.png)


![7-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5726582.png)

![N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B5726603.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-methoxyphenyl)benzenesulfonamide](/img/structure/B5726606.png)
![ethyl {[5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726624.png)